
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
描述
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate is a compound that features a benzyl group, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
作用机制
Target of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group is known to protect amine groups during chemical reactions, preventing them from unwanted side reactions .
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the protected amine group for further reactions . This allows for the selective manipulation of different functional groups in complex organic molecules .
Biochemical Pathways
In the context of peptide synthesis, the addition and removal of protecting groups like the boc group can influence the formation of peptide bonds, which are crucial for the structure and function of proteins .
Result of Action
The primary result of the compound’s action is the protection of amine groups during peptide synthesis. By protecting these groups, the compound allows for the selective reaction of other functional groups in the molecule. Once the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .
Action Environment
The efficacy and stability of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate are likely to be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Therefore, the pH of the environment would be a crucial factor in the compound’s action. Additionally, factors such as temperature and solvent could also impact the compound’s stability and reactivity.
生化分析
Biochemical Properties
The biochemical properties of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate are largely influenced by its Boc group. The Boc group is known to protect amino groups during peptide synthesis, preventing unwanted side reactions . This compound, with its two aminoethyl groups, can potentially interact with various enzymes and proteins, although specific interactions have not been reported in the literature .
Cellular Effects
Compounds with Boc groups are generally known to influence cell function by interacting with various cellular processes
Molecular Mechanism
As a Boc-protected compound, it is likely to be involved in reactions where the Boc group is removed, allowing the amino group to participate in subsequent reactions
Metabolic Pathways
Given its structure, it could potentially be involved in pathways related to amino acid metabolism
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with a hydroxyl group instead of an aminoethyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyl group and is used in similar applications as a protecting group
Uniqueness
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate is unique due to its combination of a benzyl group and a Boc-protected amino group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection makes it particularly valuable in complex organic syntheses and pharmaceutical research .
属性
IUPAC Name |
benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPVELHFRVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


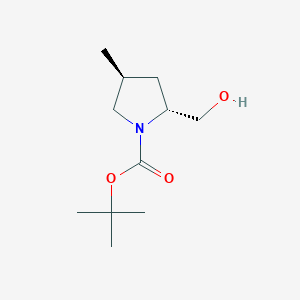
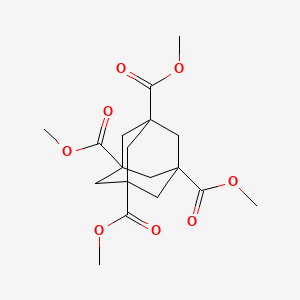

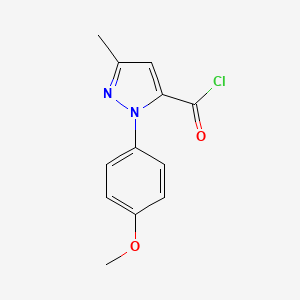
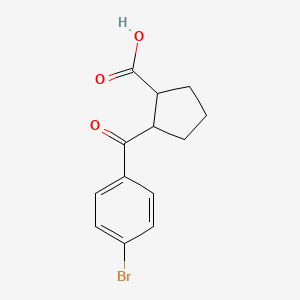
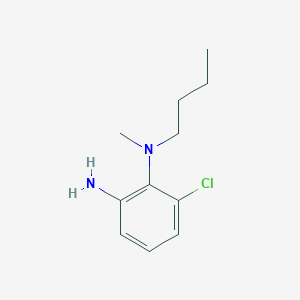
![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
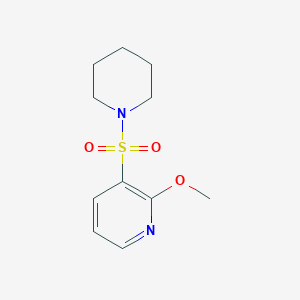
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)
![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
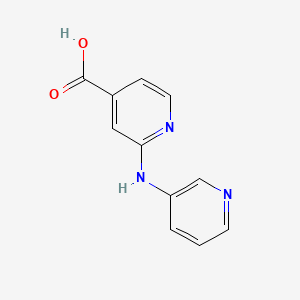
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)
